molecular formula C11H13F3NO+ B12801341 N,N,N-trimethyl-3-(2,2,2-trifluoroacetyl)benzenaminium CAS No. 156781-80-5

N,N,N-trimethyl-3-(2,2,2-trifluoroacetyl)benzenaminium

Cat. No.: B12801341
CAS No.: 156781-80-5
M. Wt: 232.22 g/mol
InChI Key: JIBZSTPMDKSJOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium typically involves the reaction of N,N,N-trimethylaniline with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in studies involving enzyme inhibition, particularly acetylcholinesterase inhibition.

    Medicine: Investigated for potential therapeutic applications in treating diseases related to acetylcholinesterase dysfunction.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium involves its ability to covalently bind to the serine residue in the active site of acetylcholinesterase. This binding is facilitated by the electron-withdrawing trifluoromethyl group on the carbonyl group, which enhances the reactivity of the ketone group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium is unique due to its extremely low concentration required for effective inhibition of acetylcholinesterase. This makes it one of the most potent inhibitors known, with applications in various fields of research and industry .

Properties

CAS No.

156781-80-5

Molecular Formula

C11H13F3NO+

Molecular Weight

232.22 g/mol

IUPAC Name

trimethyl-[3-(2,2,2-trifluoroacetyl)phenyl]azanium

InChI

InChI=1S/C11H13F3NO/c1-15(2,3)9-6-4-5-8(7-9)10(16)11(12,13)14/h4-7H,1-3H3/q+1

InChI Key

JIBZSTPMDKSJOX-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC=CC(=C1)C(=O)C(F)(F)F

Origin of Product

United States

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